2-[3-(trifluoromethyl)phenyl]isothiazol-3(2H)-one
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Overview
Description
2-[3-(trifluoromethyl)phenyl]isothiazol-3(2H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isothiazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(trifluoromethyl)phenyl]isothiazol-3(2H)-one typically involves the reaction of 3-(trifluoromethyl)benzylamine with carbon disulfide and an oxidizing agent. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the isothiazoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(trifluoromethyl)phenyl]isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazoline ring to an isothiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the isothiazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Isothiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[3-(trifluoromethyl)phenyl]isothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)phenyl]isothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 2-(Trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Comparison: 2-[3-(trifluoromethyl)phenyl]isothiazol-3(2H)-one is unique due to its isothiazoline ring, which imparts distinct chemical properties and reactivity compared to other trifluoromethyl-substituted phenyl compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1,2-thiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS/c11-10(12,13)7-2-1-3-8(6-7)14-9(15)4-5-16-14/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOKBLPTJVMTAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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